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molecular formula C12H15NO4 B8397827 Dimethyl 2-(4-Aminophenyl)Succinate

Dimethyl 2-(4-Aminophenyl)Succinate

Cat. No. B8397827
M. Wt: 237.25 g/mol
InChI Key: INCXESCESPNMAM-UHFFFAOYSA-N
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Patent
US08021471B2

Procedure details

Compound 8 (0.73 g/0.0027 mmol) was then dissolved in 20 ml absolute methanol/2 ml THF and placed in a 500 ml Parr bottle. The bottle was flushed with nitrogen gas and then ˜200 mg 5% Pd—C added as catalyst. The resultant mixture was hydrogenated in a Parr Hydrogenator for 1 hour at ˜40 psi hydrogen. The initial uptake of hydrogen was rapid. The excess catalyst was removed by suction filtration through Celite, the filter cake washed with methanol and the filtrate evaporated in vacuo. The product crystallizes to afford 0.63 g of an off-white solid (97% yield). This compound was used without further purification. 1H NMR (d6-DMSO): δ 6.9 (d, J=4.4 Hz, 2H), 6.49 (d, J=4.4 Hz, 2H), 5.02 (s, 2H, —NH2), 3.81 (dd, J=11 Hz, 6 Hz, 1H), 3.56 (s, 3H), 3.55 (s, 3H), 2.99 (dd, J=11 Hz, 17 Hz, 1H), 2.59 (dd, J=17 Hz, 6 Hz, 1H). NP-TLC (CH2Cl2): Rf˜0.1; NP-TLC (1% CH3OH in CH2Cl2): Rf˜0.6; RP-TLC (1:1 CH3OH—H2O): Rf˜0.5.
Name
Compound 8
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:15][C:16]([O:18][CH3:19])=[O:17])[C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1)([O-])=O>CO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:15][C:16]([O:18][CH3:19])=[O:17])[C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Compound 8
Quantity
0.73 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OC)CC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was flushed with nitrogen gas
ADDITION
Type
ADDITION
Details
˜200 mg 5% Pd—C added as catalyst
CUSTOM
Type
CUSTOM
Details
The excess catalyst was removed by suction filtration through Celite
WASH
Type
WASH
Details
the filter cake washed with methanol
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The product crystallizes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C(=O)OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98348.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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